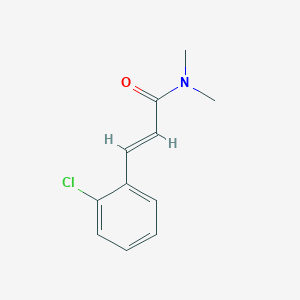
(2E)-3-(2-chlorophenyl)-N,N-dimethyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(2E)-3-(2-chlorophenyl)-N,N-dimethyl-2-propenamide” is a chemical compound with the following structural formula:
C22H29ClN2O6
. - It belongs to the class of amides and contains a chlorophenyl group.
- The compound’s IUPAC name is 2-(2-chlorophenyl)-N,N-dimethylprop-2-enamide.
- It is a rare and unique chemical, primarily used in research and development.
Preparation Methods
- One synthetic route involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The reaction proceeds efficiently with various substrates, yielding oxygenated 2-azabicyclo[2.2.1]heptanes.
- Industrial production methods may vary, but this compound is not commonly produced on a large scale.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include palladium catalysts, amines, and acids.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- Chemistry: Used as a building block in organic synthesis due to its unique structure.
- Biology: Investigated for potential biological activities, although specific applications are limited.
- Medicine: Not widely used in clinical settings, but research continues.
- Industry: Rarely employed due to its specialized nature.
Mechanism of Action
- The exact mechanism remains unclear, but it is known to interact with NMDA receptors (RECEPTORS, N-METHYL-D-ASPARTATE) and may also affect sigma receptors .
- Further studies are needed to fully elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include:
2-Chlorophenylacetic acid: A related compound with different functional groups.
Chlorophenols: A group of toxic compounds where hydrogen atoms in phenol are replaced by chlorine atoms.
(2-Chlorophenyl)magnesium bromide: Another related compound used in organic synthesis.
Properties
CAS No. |
42174-99-2 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ |
InChI Key |
WUDQKPBFPJQEPX-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
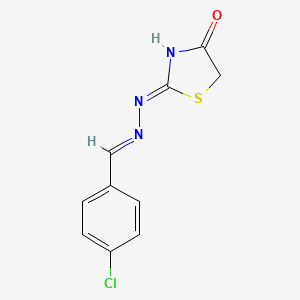
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
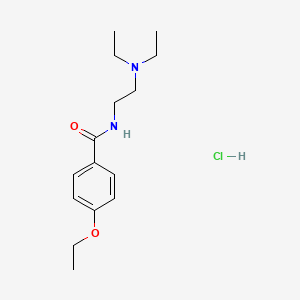
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)


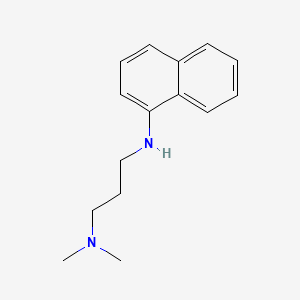

![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
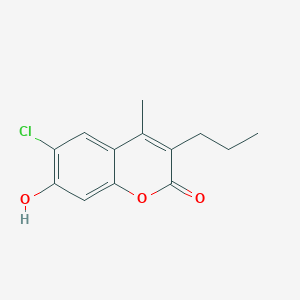

![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
